(3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone
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Overview
Description
(3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone is a chemical compound with a complex structure that includes an aminophenyl group and a cyclopropyl-piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenyl with 4-cyclopropyl-1-piperazine under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
(3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Shares the aminophenyl group but differs in the piperazinyl moiety.
Cyclopropyl(piperazin-1-yl)methanone: Similar in structure but lacks the aminophenyl group.
Uniqueness
(3-Aminophenyl)(4-cyclopropyl-1-piperazinyl)methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(3-aminophenyl)-(4-cyclopropylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19N3O/c15-12-3-1-2-11(10-12)14(18)17-8-6-16(7-9-17)13-4-5-13/h1-3,10,13H,4-9,15H2 |
InChI Key |
POXIRXOQHGWUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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